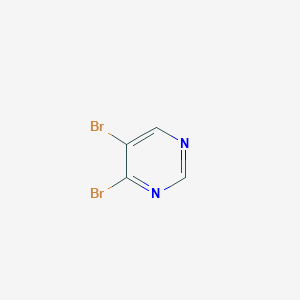

4,5-Dibromopyrimidine

Description

4,5-Dibromopyrimidine is a halogenated heterocyclic compound characterized by a pyrimidine core substituted with bromine atoms at the 4 and 5 positions. Pyrimidine derivatives are critical in medicinal chemistry and materials science due to their versatility in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and roles as intermediates in drug synthesis . The bromine atoms act as leaving groups, enabling selective functionalization for creating complex molecules.

Properties

IUPAC Name |

4,5-dibromopyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2N2/c5-3-1-7-2-8-4(3)6/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGQKEMDHLJRRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dibromopyrimidine can be synthesized through several methods. One common approach involves the bromination of pyrimidine derivatives. For instance, the reaction of pyrimidine with bromine in the presence of a catalyst can yield 4,5-dibromopyrimidine. Another method involves the use of phosphorus tribromide (PBr₃) as a brominating agent .

Industrial Production Methods: In industrial settings, the production of 4,5-dibromopyrimidine often involves the controlled addition of bromine to pyrimidine under specific conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromopyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in cross-coupling reactions like Suzuki, Stille, and Kumada coupling, forming carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide (NaNH₂) or potassium thiolate (KSR) are commonly used.

Cross-Coupling Reactions: Palladium or nickel catalysts are often employed under inert atmosphere conditions.

Major Products Formed: The major products formed from these reactions depend on the substituents introduced. For example, substitution with an amine can yield aminopyrimidines, while coupling reactions can produce various biaryl derivatives .

Scientific Research Applications

Organic Synthesis

4,5-Dibromopyrimidine serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, especially in the pharmaceutical and agrochemical sectors. The compound can undergo various reactions, such as nucleophilic substitutions and coupling reactions, to yield derivatives with enhanced biological activities.

Biological Applications

Research indicates that 4,5-dibromopyrimidine exhibits significant biological activity, making it a candidate for further investigation in medicinal chemistry.

Antimicrobial Activity

Studies have shown that derivatives of dibromopyrimidine possess antibacterial properties against various pathogens. For instance, a study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that the positioning of bromine atoms is critical for enhancing antimicrobial potency.

Antitumor Properties

Preliminary investigations into the anticancer potential of 4,5-dibromopyrimidine reveal notable cytotoxic effects on human cancer cell lines, including breast cancer cells (MCF-7). This suggests its potential as a lead compound for developing new cancer therapies.

Antimicrobial Efficacy

A study published in Heterocyclic Letters demonstrated significant antibacterial activity of dibromopyridine derivatives against both Gram-positive and Gram-negative bacteria. The research emphasized the structure-activity relationship (SAR), indicating that specific bromination patterns are essential for antimicrobial efficacy.

Anticancer Activity

Research conducted by a pharmaceutical institute investigated the cytotoxic effects of various pyridine derivatives on human cancer cell lines. Results indicated that 4,5-dibromopyrimidine exhibited notable cytotoxicity against breast cancer cells (MCF-7), supporting its potential role as an anticancer agent.

Mechanism of Action

The mechanism of action of 4,5-dibromopyrimidine largely depends on its application. In medicinal chemistry, it can act as an inhibitor by binding to specific enzymes or receptors, thereby blocking their activity. The bromine atoms enhance its reactivity, allowing it to form strong interactions with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and applications of brominated pyrimidines depend on the positions of bromine substituents and additional functional groups. Below is a comparative analysis of 4,5-Dibromopyrimidine and key analogs:

Structural and Reactivity Comparison

Key Research Findings

Regioselectivity : Bromine positioning dictates reaction pathways. For example, 4,5-Dibromopyrimidine allows stepwise functionalization, whereas 2,5-Dibromopyrimidine favors substitution at the 2-position due to electronic effects .

Steric Effects : The methyl group in 4,6-Dibromo-2-methylpyrimidine reduces reactivity at position 2, making it suitable for selective modifications .

Material Science Applications: 4,6-Dibromopyrimidine is utilized in synthesizing carbon nanotubes, demonstrating the role of bromine positioning in coordinating metal catalysts .

Detailed Analysis of Select Compounds

4,6-Dibromopyrimidine vs. 4,5-Dibromopyrimidine

- Structural Difference : Bromines at 4,6 vs. 4,5 positions.

- Reactivity : 4,6-Dibromopyrimidine participates in Suzuki-Miyaura couplings for carbon-carbon bond formation , whereas 4,5-Dibromopyrimidine’s symmetric substitution may enable dual functionalization.

- Applications : 4,6-Dibromopyrimidine is preferred in materials science, while 4,5-Dibromopyrimidine is more common in stepwise drug synthesis.

2,5-Dibromopyrimidine vs. 4,5-Dibromopyrimidine

- Electronic Effects : The 2-position in pyrimidine is more electron-deficient, making 2,5-Dibromopyrimidine reactive toward nucleophiles at position 2 .

- Synthetic Utility : 2,5-Dibromopyrimidine is used in kinase inhibitor synthesis, while 4,5-Dibromopyrimidine may serve as a precursor for anticancer agents.

Biological Activity

4,5-Dibromopyrimidine is a halogenated pyrimidine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

4,5-Dibromopyrimidine is characterized by the presence of two bromine atoms at the 4 and 5 positions of the pyrimidine ring. This substitution pattern enhances its reactivity and biological interactions. The molecular formula is , with a molecular weight of 220.88 g/mol.

The biological activity of 4,5-dibromopyrimidine largely depends on its ability to act as an inhibitor for various enzymes and receptors. The bromine atoms increase the electrophilicity of the compound, allowing it to form strong interactions with biological targets. This mechanism is crucial for its role in developing inhibitors for:

- Enzymes : It has been explored as an inhibitor for various enzymes involved in metabolic pathways.

- Receptors : The compound has shown potential as a selective agonist or antagonist in receptor-mediated pathways.

Antiviral and Anticancer Properties

Research indicates that 4,5-dibromopyrimidine may possess antiviral and anticancer properties. Studies have focused on its potential as a precursor for pharmaceutical compounds that target specific viral and cancerous cells.

- Antiviral Activity : Preliminary studies suggest that derivatives of 4,5-dibromopyrimidine can inhibit viral replication by interfering with viral enzyme functions.

- Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various disubstituted pyrimidines, including 4,5-dibromopyrimidine, evaluating their agonistic activities against the 5-HT2C receptor. Results indicated that certain derivatives exhibited significant agonistic effects at concentrations above 50% .

- Inhibitory Studies : Research highlighted the use of 4,5-dibromopyrimidine as a building block for synthesizing inhibitors targeting phosphoinositide signaling pathways. These inhibitors showed promising IC50 values against specific kinases involved in cancer progression .

- Structure-Activity Relationship (SAR) : A detailed SAR study revealed that modifications at the pyrimidine ring significantly affect the biological activity of derivatives. For instance, introducing amino groups at specific positions enhanced the overall reactivity and biological efficacy .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.